Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a fluoro-iodophenyl group, and an ethyl ester functional group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and nitriles, under oxidative conditions using copper bromide as a catalyst.
Introduction of the Fluoro-Iodophenyl Group: The fluoro-iodophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluoro-iodophenyl halide reacts with the triazolopyrimidine core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolopyrimidine core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the halogens.
Scientific Research Applications
Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- 4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl
Uniqueness
Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of the fluoro-iodophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
Molecular Formula |
C14H11FIN5O2 |
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Molecular Weight |
427.17 g/mol |
IUPAC Name |
ethyl 7-(2-fluoro-4-iodoanilino)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H11FIN5O2/c1-2-23-13(22)9-6-17-14-18-7-19-21(14)12(9)20-11-4-3-8(16)5-10(11)15/h3-7,20H,2H2,1H3 |
InChI Key |
QFBUWIOPIAPASK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=C1)NC3=C(C=C(C=C3)I)F |
Origin of Product |
United States |
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